Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Overview
Description
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by its dioxane ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be synthesized through the reaction of ethyl acetoacetate with formaldehyde and isobutyraldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. The ester group can undergo hydrolysis, leading to the release of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-Ethyl-1,3-dioxane-5-methanol: Contains a hydroxymethyl group instead of an ester.
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid ethyl ester: Another ester derivative with slight structural variations.
The uniqueness of this compound lies in its specific ester group and dioxane ring structure, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMWHATZAFUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(OC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452100 | |
Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-54-7 | |
Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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